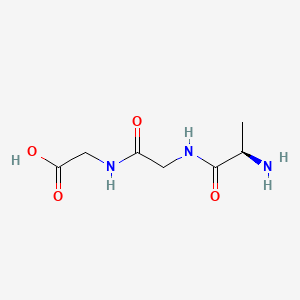

D-Ala-Gly-Gly

Description

Significance and Research Context of Small Peptides in Biochemical Systems

Small peptides, which are short chains of amino acids typically containing between two and fifty residues, are fundamental to a vast array of biological processes. longdom.org They function as hormones, neurotransmitters, and signaling molecules, playing critical roles in cell communication, immune responses, and the regulation of enzymatic activity. longdom.org The specific sequence of amino acids in a peptide determines its unique three-dimensional structure and its biological function. explorationpub.com

The study of small peptides provides a window into understanding more complex protein-protein interactions and enzymatic mechanisms. nih.gov Their relatively small size makes them more straightforward and cost-effective to synthesize and study compared to larger proteins. aocs.org Furthermore, the incorporation of non-standard amino acids, such as the D-alanine in H-D-Ala-Gly-Gly-OH, can confer unique properties, including resistance to enzymatic degradation, which is a significant area of research in drug development. explorationpub.com

Role of H-D-Ala-Gly-Gly-OH as a Building Block in Peptide Synthesis

In the realm of chemical synthesis, H-D-Ala-Gly-Gly-OH serves as a valuable building block for the construction of more complex peptides. chemimpex.com Peptide synthesis often involves the stepwise addition of amino acids or small peptide fragments to a growing chain. longdom.org Using a pre-formed tripeptide like H-D-Ala-Gly-Gly-OH can streamline this process, particularly in solid-phase peptide synthesis (SPPS), a widely used technique. longdom.orggoogle.com

The use of di- or tripeptide units can help to avoid certain side reactions and improve the purity of the final product. google.com The D-alanine residue in H-D-Ala-Gly-Gly-OH is of particular interest as it can be used to introduce a specific stereochemical configuration into a larger peptide, potentially influencing its secondary structure and biological activity. This makes it a key component for researchers aiming to create novel peptides with tailored properties.

Foundational Research Applications of H-D-Ala-Gly-Gly-OH in Life Sciences

The unique structure of H-D-Ala-Gly-Gly-OH lends itself to a variety of foundational research applications in the life sciences. It is utilized in studies related to enzyme activity and protein interactions. chemimpex.com For example, it can be used as a substrate to study the kinetics and specificity of proteases, which are enzymes that break down proteins and peptides. nih.gov

Furthermore, its biocompatibility and stability make it a candidate for research in drug development and therapeutic applications. chemimpex.com Researchers use this tripeptide to investigate protein-protein interactions and as a component in the design of potential therapeutic agents. chemimpex.comnih.gov In neuroscience, for instance, small peptides are studied for their roles as neurotransmitters and their interactions with receptors in the brain. chemimpex.com

Scope and Academic Relevance of the Research Outline on H-D-Ala-Gly-Gly-OH

This article focuses on the academic and research-centric aspects of H-D-Ala-Gly-Gly-OH. The content is structured to provide a comprehensive overview of its significance as a small peptide, its utility as a synthetic tool, and its application in fundamental life sciences research. By concentrating on these core areas, this outline serves as a valuable resource for students and researchers in biochemistry, chemical biology, and medicinal chemistry who are interested in the fundamental properties and applications of this specific tripeptide.

Interactive Data Tables

The following tables provide key data points for the chemical compounds mentioned in this article.

Compound Properties: H-D-Ala-Gly-Gly-OH

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H13N3O4 | nih.gov |

| Molecular Weight | 203.20 g/mol | nih.gov |

| IUPAC Name | 2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]acetic acid | nih.gov |

| CAS Number | 77286-90-9 | nih.gov |

Related Compound Properties

| Compound Name | Molecular Formula | Molecular Weight | Source |

|---|---|---|---|

| H-D-Ala-Gly-OH | C5H10N2O3 | 146.15 g/mol | chemblink.com |

| H-Gly-Ala-Gly-OH | C7H13N3O4 | 203.2 g/mol | scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPWRRFOPXVGOH-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77286-90-9 | |

| Record name | D-Alanylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77286-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Methodologies for Peptide Synthesis and Derivatization

Chemical Synthesis Approaches for H-D-Ala-Gly-Gly-OH and Analogs

Chemical synthesis, particularly on a solid support, is a cornerstone of peptide production, allowing for the sequential addition of amino acids to build the desired peptide chain. core.ac.uk

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides like H-D-Ala-Gly-Gly-OH. csic.es In SPPS, the peptide is assembled while one end is attached to an insoluble resin, which simplifies the purification process as excess reagents and byproducts can be washed away after each step. core.ac.uklifetein.com

Two primary protecting group strategies are employed in SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). lifetein.comamericanpeptidesociety.org These groups temporarily block the N-terminus of the amino acid to prevent unwanted reactions during peptide bond formation. wikipedia.orgbiosynth.com

Fmoc Strategy: The Fmoc group is stable in acidic conditions but is removed by a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.comamericanpeptidesociety.org This mild deprotection condition makes the Fmoc strategy popular and compatible with many automated peptide synthesizers. americanpeptidesociety.org It is often preferred for synthesizing longer and more complex peptides. americanpeptidesociety.orgiris-biotech.de

Boc Strategy: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.org While effective, these harsher conditions can sometimes lead to peptide degradation. americanpeptidesociety.org However, the Boc strategy can be advantageous in specific cases, for instance, when synthesizing peptides that are sensitive to the basic conditions used in the Fmoc strategy. americanpeptidesociety.orgwikipedia.org

The choice between Fmoc and Boc strategies depends on the specific peptide sequence and the desired final product. americanpeptidesociety.org For a peptide like H-D-Ala-Gly-Gly-OH, either strategy could be employed, with the selection potentially influenced by the scale of synthesis and the need to avoid specific side reactions.

| Strategy | Protecting Group | Deprotection Condition | Advantages | Disadvantages |

| Fmoc | 9-fluorenylmethyloxycarbonyl | Base (e.g., Piperidine in DMF) lifetein.comamericanpeptidesociety.org | Mild conditions, suitable for complex peptides. americanpeptidesociety.org | Potential for aggregation due to lack of electrostatic repulsion. wikipedia.org |

| Boc | tert-butyloxycarbonyl | Acid (e.g., Trifluoroacetic Acid) americanpeptidesociety.org | Reduces peptide aggregation, useful for base-sensitive peptides. wikipedia.org | Harsher conditions may degrade the peptide. americanpeptidesociety.org |

The formation of the amide bond between amino acids is a critical step that requires activation of the carboxylic acid group. This is achieved using coupling reagents. wikipedia.org The efficiency of these reagents is vital for achieving high yields and purity. wikipedia.org

Common coupling reagents and their characteristics include:

HATU/HOAt (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate/1-Hydroxy-7-azabenzotriazole): HATU, in combination with HOAt, is a highly efficient coupling reagent. sigmaaldrich.com The pyridine (B92270) nitrogen in HOAt provides anchimeric assistance, making HATU one of the most effective reagents, especially for difficult couplings. sigmaaldrich.comnih.gov

BOP/BOP-Cl (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate/Bis(2-oxo-3-oxazolidinyl)phosphinic chloride): BOP is a phosphonium (B103445) salt-based reagent that is effective in peptide synthesis and avoids dehydration side reactions of asparagine and glutamine. wikipedia.org BOP-Cl is another organophosphinic reagent known for its stability and ease of handling. researchgate.netbiosynth.com It is particularly useful for coupling N-methylated amino acids. biosynth.com

DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole): DIC is a carbodiimide (B86325) that is frequently used in SPPS because its urea (B33335) byproduct is soluble and easily washed away. wikipedia.orgpeptide.com The addition of HOBt is crucial as it helps to suppress racemization, a common side reaction with carbodiimides. wikipedia.orgpeptide.combachem.com This combination is considered a reliable method for minimizing epimerization. bachem.com

The choice of coupling reagent can significantly impact the success of the synthesis of H-D-Ala-Gly-Gly-OH, particularly in ensuring the chiral integrity of the D-Alanine residue.

| Coupling Reagent | Class | Key Features |

| HATU/HOAt | Aminium/Uronium Salt | Highly efficient, especially for difficult couplings, due to anchimeric assistance from HOAt. sigmaaldrich.comnih.gov |

| BOP/BOP-Cl | Phosphonium Salt/Organophosphinic | BOP avoids certain side reactions. wikipedia.org BOP-Cl is stable and effective for N-methylated amino acids. researchgate.netbiosynth.com |

| DIC/HOBt | Carbodiimide/Additive | DIC facilitates easy byproduct removal. peptide.com HOBt minimizes racemization. wikipedia.orgpeptide.com |

Several side reactions can occur during SPPS, leading to impurities in the final peptide product. slideshare.net

Amino Acid Insertion: Although possible, studies have shown that amino acid insertions are not significant side reactions under standard SPPS conditions. osti.gov The use of large excesses of activated amino acids could theoretically lead to the acylation of a peptide bond followed by insertion, but this is rare. osti.gov

Racemization: Racemization, the conversion of an amino acid from one stereoisomer to another, is a major concern in peptide synthesis, as it can alter the peptide's biological activity. slideshare.netresearchgate.netacs.org It can occur during the activation and coupling steps. acs.orgnih.gov The use of additives like HOBt or HOAt with carbodiimides is a common strategy to suppress racemization. wikipedia.orgpeptide.com For peptides containing D-amino acids like H-D-Ala-Gly-Gly-OH, preventing racemization of the D-Ala residue is critical to obtaining the correct final product. The risk of racemization is generally low for urethane-protected amino acids during coupling. osti.gov

Solution-Phase Peptide Synthesis Techniques

While SPPS is dominant in research settings, solution-phase peptide synthesis remains relevant, especially for large-scale industrial production. wikipedia.org In this classical approach, the peptide is synthesized in a homogenous solution, and purification is performed after each step. wikipedia.orggoogle.com The fundamental chemical principles of protection, activation, and coupling are the same as in SPPS. core.ac.uk For a small peptide like H-D-Ala-Gly-Gly-OH, solution-phase synthesis could be a viable, albeit more laborious, alternative to SPPS.

Enzymatic Synthesis of Peptides Incorporating D-Alanine and Glycine (B1666218) Residues

Enzymatic methods offer a green and highly specific alternative to chemical synthesis. qyaobio.comresearchgate.net These methods can provide one-pot procedures for dipeptide and oligopeptide synthesis under mild conditions. qyaobio.comasm.org

The synthesis of peptides containing D-amino acids is an area of growing interest due to their unique properties, such as resistance to proteolysis. acs.org Several enzymatic approaches have been developed:

Chemoenzymatic Systems: One approach involves the enzymatic activation of an amino acid followed by a chemical nucleophilic substitution reaction. asm.orgnih.gov For instance, adenylation domains from nonribosomal peptide synthetases (NRPSs) can be used to activate D-amino acids, which then react to form dipeptides. asm.orgnih.gov This method has been successfully used to synthesize over 40 different D-amino acid-containing dipeptides. nih.gov

D-Aminopeptidases (DAPs): These enzymes show remarkable stereospecificity towards D-amino acids and can be used to synthesize D-alanine oligopeptides from D-alanine esters. rsc.org Computational studies have helped to elucidate the mechanism behind their specificity, paving the way for the use of D-stereospecific proteases in polypeptide synthesis. rsc.orgrsc.org

D-Alanine-D-alanine Ligase: This enzyme is useful for peptide synthesis, but its application is limited as it can only use D-Alanine at the N-terminus of the dipeptide. asm.org

Dehydroalanine (B155165) Reductase: An alternative strategy for incorporating D-alanine involves the post-translational modification of ribosomally synthesized peptides. acs.org An enzyme, NpnJ, can asymmetrically reduce a dehydroalanine residue within a peptide to a D-alanine residue. acs.org This enzyme has high substrate tolerance, allowing for the introduction of D-alanine at various positions within a peptide sequence. acs.org

These enzymatic and chemoenzymatic methods provide powerful tools for the synthesis of peptides like H-D-Ala-Gly-Gly-OH, offering advantages in terms of stereocontrol and environmental impact. qyaobio.comasm.orgrsc.org

Biocatalytic Strategies for Peptide Bond Formation

The formation of peptide bonds using biological catalysts, or enzymes, offers a green and highly specific alternative to traditional chemical synthesis. mdpi.com This chemoenzymatic approach is valued for its ability to proceed under mild conditions and with high stereoselectivity, which is particularly important when dealing with D-amino acids such as the D-alanine in H-D-Ala-Gly-Gly-OH. mdpi.com

Enzymes like proteases, which naturally break down proteins, can be used in reverse to form peptide bonds under either equilibrium-controlled or kinetically-controlled conditions. mdpi.com The reaction rate and yield are significantly influenced by the enzyme's specificity for the amino acid or peptide fragments being joined. mdpi.com For the synthesis of peptides containing D-amino acids, specific enzymes that can recognize and incorporate these non-standard residues are essential. For instance, D-alanine: D-alanine ligase, an enzyme involved in bacterial cell wall synthesis, catalyzes the formation of D-alanyl-D-alanine dipeptides. mdpi.comresearchgate.net While this specific enzyme joins two D-alanine residues, the principle of using ligases with specificity for D-amino acids is a key strategy. mdpi.comnih.gov

Recent advancements have broadened the scope of chemoenzymatic synthesis through the use of engineered enzymes and optimized reaction conditions, such as using frozen aqueous media or ionic liquids. mdpi.com An engineered aminopeptidase (B13392206) from Acidothermus cellulolyticus, called aminolysin-A, has demonstrated the ability to catalyze the formation of various peptides, including those with D-amino acids, using cost-effective substrates in a single reaction vessel. rsc.org

| Enzyme Type | Substrate Example(s) | Key Characteristics |

| Proteases (e.g., Trypsin, Chymotrypsin) | N-protected amino acid esters | Catalyze peptide bond formation under controlled conditions. Specificity is a key factor. mdpi.com |

| D-alanine: D-alanine ligase | Two D-alanine molecules | ATP-dependent ligation, crucial in bacterial peptidoglycan biosynthesis. mdpi.comresearchgate.net |

| Engineered Aminopeptidase (Aminolysin-A) | C-terminal modified L- and D-amino acids | Catalyzes formation of linear and cyclic peptides in a one-pot reaction. rsc.org |

Programming Enzyme Specificity in Peptide Synthesis through Substrate Mimetics

A significant challenge in enzymatic peptide synthesis is the inherent specificity of enzymes, which can limit the range of amino acids they will accept. scielo.br The substrate mimetic strategy overcomes this limitation by tricking the enzyme into recognizing and accepting otherwise non-preferred acyl donors. scielo.brnih.gov This is achieved by attaching a chemical group to the acyl donor that mimics the side chain of an amino acid that the enzyme naturally recognizes. nih.gov

For example, a guanidine (B92328) phenyl ester can be used to mimic an arginine residue, thereby directing an enzyme like trypsin, which is specific for arginine and lysine (B10760008), to catalyze a reaction with an amino acid it would not normally process. mdpi.com This approach allows for the site-specific coupling of peptide fragments at non-specific locations. nih.gov The use of substrate mimetics has been successfully applied to various proteases, including trypsin-like enzymes and those specific for glutamic acid or hydrophobic amino acids. scielo.br This programmability greatly expands the utility of enzymes as biocatalysts in synthetic organic chemistry, enabling the synthesis of a wider variety of peptides, including those containing D-amino acids. scielo.brnih.gov

| Strategy | Description | Example | Benefit |

| Substrate Mimetics | An artificial substrate directs the enzyme to recognize an alternative site on the acyl donor. nih.gov | Using an N-protected amino acid guanidine phenyl ester to mimic arginine for trypsin. mdpi.com | Enables the use of poorly reactive acyl donors and expands the synthetic scope of proteases. scielo.brnih.gov |

Advanced Derivatization and Modification Techniques

Incorporation of D-Amino Acids and Non-Canonical Amino Acids in Peptide Design

The inclusion of D-amino acids, like the D-alanine in H-D-Ala-Gly-Gly-OH, and other non-canonical amino acids (NCAAs) is a powerful strategy in peptide design. psu.edunih.gov D-amino acids are non-natural in most biological systems and their incorporation can confer significant advantages, such as increased resistance to enzymatic degradation by proteases, which typically recognize only L-amino acids. pnas.org This enhanced stability is a major reason for their use in therapeutic peptide design. abyntek.com

The presence of a D-amino acid alters the local conformation of the peptide backbone. psu.edu This can induce specific secondary structures, such as turns, which might not be favored in a sequence composed solely of L-amino acids. researchgate.netaltabioscience.com This conformational constraint can lead to higher receptor binding affinity and selectivity. sci-hub.se

Beyond D-amino acids, a vast array of NCAAs can be incorporated to introduce novel chemical functionalities. nih.govmeilerlab.org These can range from simple modifications of side chains to entirely new chemical structures. researchgate.net Computational tools like Rosetta are used to model and design peptides with these NCAAs, expanding the chemical space available for creating new therapeutics and biomaterials. meilerlab.orgmeilerlab.org The systematic exploration of NCAAs has led to the discovery of novel peptide structures with enhanced stability and functionality. bakerlab.org

| Modification | Effect on Peptide | Rationale for Use |

| D-Amino Acid Incorporation | Increased proteolytic stability, altered conformation. psu.edupnas.org | Enhance bioavailability and control peptide shape for better target binding. pnas.orgsci-hub.se |

| Non-Canonical Amino Acid (NCAA) Incorporation | Introduction of novel chemical properties and functionalities. nih.govmeilerlab.org | Expand the chemical diversity of peptides for new therapeutic applications. meilerlab.orgbakerlab.org |

Cyclization Strategies for Enhanced Conformational Control

Cyclization, the process of forming a cyclic peptide from a linear one, is a widely used technique to improve the properties of peptides. abyntek.comaltabioscience.com By constraining the peptide's structure, cyclization reduces its conformational flexibility. nih.govresearchgate.net This pre-organization of the peptide into a more rigid structure can lead to a higher binding affinity for its target, as less conformational entropy is lost upon binding. researchgate.net

There are several strategies for cyclizing peptides:

Head-to-tail cyclization: Forms an amide bond between the N-terminus and the C-terminus of the peptide. altabioscience.com

Side-chain to side-chain cyclization: Connects the side chains of two amino acid residues within the peptide. mdpi.com

Head-to-side-chain or tail-to-side-chain cyclization: Links a terminus to a side chain. mdpi.com

The presence of D-amino acids can significantly facilitate cyclization by inducing turn structures that bring the peptide's termini into proximity. researchgate.netaltabioscience.com The choice of cyclization strategy depends on the desired final structure and the specific amino acid sequence. mdpi.com These strategies are crucial for fine-tuning the three-dimensional shape of a peptide, which is intimately linked to its biological activity. sci-hub.senih.gov

| Cyclization Strategy | Description | Impact on Peptide |

| Head-to-Tail | The N-terminus is linked to the C-terminus. altabioscience.com | Creates a conformationally restricted backbone. nih.gov |

| Side-Chain to Side-Chain | The side chains of two residues are linked. mdpi.com | Introduces a covalent bridge, stabilizing a specific conformation. nih.gov |

| Incorporating Turn-Inducing Elements | Using D-amino acids or proline to promote turns. researchgate.netaltabioscience.com | Facilitates the cyclization process and controls the final macrocycle shape. researchgate.netsci-hub.se |

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Methods for Structural Determination

Spectroscopy is the cornerstone for the structural analysis of peptides. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy provide complementary information regarding the primary sequence, molecular weight, and three-dimensional structure of H-D-Ala-Gly-Gly-OH.

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and amino acid sequence of peptides.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules like peptides. In ESI-MS, the peptide solution is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated peptide ions, typically [M+H]⁺.

For H-D-Ala-Gly-Gly-OH (Molecular Formula: C₅H₁₀N₂O₃, Molecular Weight: 146.14 g/mol ), ESI-MS analysis would be expected to produce a prominent ion peak corresponding to the protonated molecule. chemblink.com This technique is routinely used for the initial identification and purity assessment of synthetic and isolated peptides. iucr.org The high sensitivity of ESI-MS allows for the analysis of small sample quantities. The analysis of glycated dipeptides like Gly-Gly by ESI-MS has shown the clear detection of the intact peptide and its conjugates, demonstrating the technique's utility for small peptide analysis. bibliotekanauki.pl

Table 1: Predicted ESI-MS Ions for H-D-Ala-Gly-Gly-OH

| Ion Species | Formula | Calculated Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | [C₅H₁₁N₂O₃]⁺ | 147.07 |

| [M+Na]⁺ | [C₅H₁₀N₂O₃Na]⁺ | 169.05 |

| [M+K]⁺ | [C₅H₁₀N₂O₃K]⁺ | 185.03 |

| This table presents the predicted m/z values for common adducts of H-D-Ala-Gly-Gly-OH in positive-ion mode ESI-MS. |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique widely used for peptide and protein analysis. europeanpharmaceuticalreview.com The peptide analyte is co-crystallized with a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid). A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte with it into the gas phase as singly protonated ions [M+H]⁺. nih.gov The time it takes for these ions to travel through a flight tube to the detector is proportional to their m/z, allowing for accurate mass determination.

MALDI-TOF MS is valued for its high throughput, sensitivity, and relative tolerance to sample contaminants. europeanpharmaceuticalreview.com While it can be challenging for identifying very short peptides due to potential matrix interference in the low mass range, it is effective for the rapid screening and identification of tripeptides like H-D-Ala-Gly-Gly-OH. nih.govcsic.es The analysis would yield a spectrum dominated by the singly charged molecular ion. researchgate.net Tandem TOF (TOF/TOF) capabilities can further provide structural information through post-source decay (PSD) or collision-induced dissociation (CID) for sequence confirmation. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for definitive peptide identification and sequencing. mtoz-biolabs.com The technique first separates a peptide mixture using liquid chromatography, typically reversed-phase HPLC. The separated peptides are then introduced into a mass spectrometer (often via ESI). In the first stage of MS, precursor ions corresponding to the peptides are selected. These selected ions are then fragmented in a collision cell, and the resulting fragment ions are analyzed in a second stage of MS.

For H-D-Ala-Gly-Gly-OH, LC would first isolate the peptide. The precursor ion ([M+H]⁺ at m/z 147.07) would be selected and fragmented. The fragmentation of the peptide backbone occurs primarily at the amide bonds, producing a series of characteristic 'b' and 'y' ions. The sequence can be deduced by analyzing the mass differences between the peaks in the fragment ion spectrum. This method is highly effective for identifying peptides in complex biological samples and for confirming the primary structure of synthetic peptides. nih.gov It is also a key technique for analyzing peptides containing D-amino acids. chromatographyonline.com

Table 2: Predicted Major Fragment Ions (b and y series) for H-D-Ala-Gly-Gly-OH in MS/MS

| Ion Type | Sequence Fragment | Calculated m/z | Ion Type | Sequence Fragment | Calculated m/z |

| b₁ | D-Ala | 72.04 | y₂ | Gly-Gly | 115.05 |

| b₂ | D-Ala-Gly | 129.06 | y₁ | Gly | 58.03 |

| This table shows the predicted monoisotopic m/z values for the primary b- and y-ions resulting from the fragmentation of the [M+H]⁺ precursor of H-D-Ala-Gly-Gly-OH. The specific pattern and intensity of these ions confirm the amino acid sequence. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of molecules in solution. It provides data on the chemical environment, connectivity, and spatial proximity of atoms, making it essential for detailed conformational and stereochemical analysis of peptides. uzh.ch

Proton (¹H) NMR is used to identify the specific types of protons in the peptide and their connectivity. The chemical shifts of the amide (NH), alpha-protons (αH), and side-chain protons provide crucial information. For H-D-Ala-Gly-Gly-OH, the ¹H NMR spectrum would show distinct signals for the D-alanine methyl group, the α-protons of each residue, and the protons of the two glycine (B1666218) residues. The coupling constants (J-couplings) between adjacent protons can help determine dihedral angles and thus provide insight into the peptide's backbone conformation. nih.gov The presence of the D-alanine residue influences the chemical shifts of neighboring protons compared to its L-counterpart, which is a key aspect of stereochemical determination. nih.govelifesciences.org

Nitrogen-15 (¹⁵N) NMR, often performed in conjunction with ¹H NMR in 2D experiments (like ¹H-¹⁵N HSQC), provides information about the peptide backbone. researchgate.net Each amino acid residue (except proline) gives a unique correlation peak, confirming the number of residues. The ¹⁵N chemical shifts are highly sensitive to the local electronic environment, including hydrogen bonding, solvent exposure, and secondary structure. titech.ac.jpresearchgate.net Therefore, these shifts can be used to probe the conformational state of H-D-Ala-Gly-Gly-OH in solution.

Table 3: Typical ¹H NMR Chemical Shift Ranges for Peptide Residues

| Proton Type | Residue | Typical Chemical Shift Range (ppm) |

| Amide (NH) | All | 7.5 - 9.0 |

| α-Proton (αH) | D-Alanine | 4.1 - 4.6 |

| α-Proton (αH) | Glycine | 3.8 - 4.2 |

| β-Proton (βH₃) | D-Alanine | 1.3 - 1.6 |

| These ranges are approximate and can vary based on solvent, pH, temperature, and peptide conformation. The specific values for H-D-Ala-Gly-Gly-OH would be determined experimentally to elucidate its unique structural features. chemrxiv.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Studies

Real-Time NMR for Monitoring Enzymatic Hydrolysis and Substrate Specificity

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the dynamics of enzymatic reactions at an atomic level. nih.govelifesciences.org It allows for the continuous monitoring of substrate consumption and product formation without the need for labels or separation, providing detailed kinetic and mechanistic insights. rjpbcs.com In the context of peptides like H-D-Ala-Gly-Gly-OH, NMR can precisely identify the scissile bond and determine the substrate specificity of hydrolytic enzymes. nih.govelifesciences.org

Research on peptidoglycan (PG) hydrolases, such as Lysostaphin (B13392391) (LSS) and LytM from Staphylococcus aureus, illustrates the utility of this method. These enzymes target glycyl-glycine or D-alanyl-glycine linkages, which are structurally relevant to the H-D-Ala-Gly-Gly-OH motif. nih.govelifesciences.org In a typical real-time NMR experiment, quantitative ¹H NMR spectra are recorded at successive time points after introducing the enzyme to a solution of the peptide substrate. elifesciences.orgresearchgate.net The decrease in the intensity of substrate-specific signals and the corresponding increase in product-specific signals allow for the calculation of reaction rates. elifesciences.orgresearchgate.net

For instance, upon hydrolysis of a peptide containing a D-Ala-Gly-Gly sequence, the chemical environment of the protons on the D-Alanine residue (specifically the α-proton, Hα) changes. elifesciences.orgresearchgate.net This results in the appearance of new, distinct peaks in the ¹H NMR spectrum corresponding to the newly formed C-terminal D-Ala of the product. elifesciences.orgresearchgate.net By integrating these peaks over time, a quantitative profile of the hydrolysis reaction can be constructed. researchgate.net

Studies using this approach have demonstrated that enzymes exhibit distinct preferences for cleavage sites. LSS, for example, is a genuine glycyl-glycine hydrolase, whereas LytM can function as both a glycyl-glycine and a D-alanyl-glycine endopeptidase. nih.gov Real-time NMR data reveals not only the primary cleavage site but also the rates of formation for different products if multiple cleavage sites exist. elifesciences.org This level of detail is crucial for understanding an enzyme's physiological role and mechanism of action. researchgate.net

Table 1: Representative Findings from Real-Time NMR Monitoring of Peptide Hydrolysis

| Enzyme | Substrate Type | Observed Cleavage Site(s) | Key Observation from NMR |

|---|---|---|---|

| Lysostaphin (LSS) | Peptidoglycan fragment with D-Ala-(Gly)₅ | Predominantly Gly-Gly bonds | Appearance of signals corresponding to products with newly formed C-terminal Glycine residues. nih.govelifesciences.org |

| LytM | Peptidoglycan fragment with D-Ala-(Gly)₅ | D-Ala-Gly and Gly-Gly bonds | Appearance of signals for multiple products, indicating cleavage at different positions in the peptide chain. nih.govelifesciences.org |

| Generic Protease | Protein (e.g., BSA, Casein) | Various peptide bonds | Broad signals of the intact protein are replaced by sharper signals of smaller peptides and free amino acids over time. rjpbcs.com |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and purity assessment of peptides. ijsra.net These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wikipedia.org For peptides like H-D-Ala-Gly-Gly-OH, High-Performance Liquid Chromatography (HPLC) is the foremost technique, while Gas-Liquid Chromatography (GC) has specific, limited applications.

High-Performance Liquid Chromatography (HPLC) for Peptide Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the purity of synthetic peptides and for their purification. scispace.com The technique's high resolution, speed, and sensitivity make it ideal for separating the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, or by-products of synthesis. ijsra.netscispace.com

The most common mode used for peptides is Reversed-Phase HPLC (RP-HPLC). nih.gov In RP-HPLC, the stationary phase (typically silica (B1680970) particles chemically modified with alkyl chains, e.g., C18) is nonpolar, while the mobile phase is a polar aqueous-organic mixture. wikipedia.org Peptides are injected onto the column and are initially retained by hydrophobic interactions between their nonpolar side chains and the stationary phase. hplc.eu Elution is achieved by gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, which decreases its polarity. nih.gov Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus elute later. hplc.eu

The separation is monitored by a detector, commonly a UV detector set at a wavelength of ~214 nm, where the peptide backbone amide bond absorbs light. thermofisher.com The output is a chromatogram, where the area of a peak is proportional to the concentration of the corresponding component. wikipedia.org This allows for the precise quantification of the purity of H-D-Ala-Gly-Gly-OH. For preparative applications, the fractions corresponding to the main peak are collected. scispace.com

Table 2: Example HPLC Conditions for Tripeptide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Purospher® STAR RP-18) | researchgate.net |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | thermofisher.com |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | thermofisher.com |

| Elution Mode | Gradient elution (e.g., 5% to 60% B over 30 minutes) | nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | sigmaaldrich.com |

| Detection | UV at 214 nm | thermofisher.com |

Gas-Liquid Chromatography (GC) for Monosaccharide Composition and Derivatized Peptides

Gas-Liquid Chromatography (GC), often referred to simply as Gas Chromatography, is a powerful analytical technique for volatile and thermally stable compounds. science.gov Peptides, including H-D-Ala-Gly-Gly-OH, are inherently non-volatile due to their polar nature and zwitterionic character, making them unsuitable for direct GC analysis. americanpeptidesociety.org Therefore, GC applications in peptide research are limited and require a chemical modification step known as derivatization to increase volatility. americanpeptidesociety.orgsigmaaldrich.com

Derivatization involves converting the polar functional groups (e.g., -COOH, -NH₂, -OH) into less polar, more volatile derivatives, for instance, through esterification or silylation. sigmaaldrich.com While GC can be used to analyze small, derivatized peptides, it is more commonly employed for determining the amino acid composition of a peptide following its complete hydrolysis. acs.org The resulting free amino acids are then derivatized and analyzed by GC-Mass Spectrometry (GC-MS), which allows for both quantification and identification. sigmaaldrich.comacs.org

The analysis of monosaccharide composition by GC is a crucial application in the study of glycoproteins (proteins with attached sugar chains). uga.eduresearchgate.net Although H-D-Ala-Gly-Gly-OH is not a glycoprotein (B1211001), this method is central to the broader field of peptide and protein characterization. The procedure involves hydrolyzing the glycoprotein to release the monosaccharides, which are then derivatized (e.g., as alditol acetates or trimethylsilyl (B98337) ethers) to make them volatile for GC analysis. academicjournals.org This allows for the identification and quantification of the sugars that were attached to the protein. uga.eduacademicjournals.org

X-ray Crystallography for Enzyme-Peptide Complex Structural Insights

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins and their complexes with substrates or inhibitors. biologiachile.clanton-paar.com This technique provides unparalleled insights into the structural basis of enzyme function, catalysis, and specificity by revealing the precise arrangement of atoms within an enzyme's active site as it interacts with a peptide. researchgate.netresearchgate.net

To study an enzyme-peptide complex, such as a protease binding to H-D-Ala-Gly-Gly-OH, both components must first be co-crystallized, or the peptide must be soaked into a pre-existing crystal of the enzyme. biologiachile.cl This can be challenging, as the enzymatic reaction may proceed, preventing the capture of a stable complex. frontiersin.org To overcome this, researchers often use non-hydrolyzable peptide analogs or conduct experiments at cryogenic temperatures to slow down the reaction. frontiersin.orgnih.gov

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern that is recorded by a detector. anton-paar.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated. biologiachile.cl A detailed atomic model of the enzyme-peptide complex is then built into this map. researchgate.net

The resulting structure provides a static snapshot of the interaction, showing which amino acid residues in the enzyme's active site are involved in binding the peptide, the conformation of the bound peptide, and the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. acs.org This information is fundamental for understanding the mechanism of catalysis and for the rational design of specific enzyme inhibitors. researchgate.net

Advanced Analytical Method Development for Peptide Research

The field of peptide research continuously drives the development of more powerful and integrated analytical methods to meet the challenges posed by the complexity of biological systems. ijsra.netbiopharmaspec.com Modern advancements focus on increasing sensitivity, resolution, and the depth of structural information that can be obtained from ever-smaller sample quantities. metwarebio.com

A major trend is the hyphenation of techniques, most notably the coupling of liquid chromatography with mass spectrometry (LC-MS). biopharmaspec.com This combination leverages the superior separation power of HPLC with the high sensitivity and specificity of MS for identification and quantification. ijpsjournal.com LC-MS allows for the direct analysis of complex peptide mixtures, providing mass information for each eluting peak, which is invaluable for confirming the identity of H-D-Ala-Gly-Gly-OH and detecting any modifications or impurities. biopharmaspec.com

The evolution of mass spectrometry itself, particularly the advent of high-resolution mass spectrometry (HRMS) platforms like Orbitrap and Time-of-Flight (TOF) analyzers, has revolutionized peptide characterization. metwarebio.com These instruments provide extremely accurate mass measurements, enabling the confident determination of a peptide's elemental composition and the identification of subtle post-translational modifications. biopharmaspec.commetwarebio.com Tandem mass spectrometry (MS/MS) further allows for de novo sequencing of unknown peptides by fragmenting the parent molecule and analyzing the resulting fragment ions. polarispeptides.combiosynth.com

Furthermore, there is a growing integration of analytical data with computational modeling. researchgate.net Techniques like circular dichroism (CD) spectroscopy, which provides information on the secondary structure of peptides, can be combined with other analytical data to build a more complete picture of a peptide's structure and behavior in solution. ijsra.netijpsjournal.com These integrated approaches are essential for advancing from simple characterization to a deeper understanding of peptide function. researchgate.net

Enzymatic Interactions and Substrate Specificity of H D Ala Gly Gly Oh

Evaluation of H-D-Ala-Gly-Gly-OH as a Substrate for Peptidases

The compound H-D-Ala-Gly-Gly-OH is recognized as a substrate for bacterial D-aminopeptidases (DAP). cymitquimica.comcymitquimica.combjbestech.com These enzymes exhibit a distinct stereospecificity, preferentially cleaving peptide bonds involving D-amino acids. rsc.org D-aminopeptidases from various bacterial sources are capable of hydrolyzing peptides with D-alanine at the N-terminus. rsc.org The presence of D-Ala-Gly-Gly peptide motifs in the cell wall constituents of some bacteria supports the hypothesis that D-aminopeptidases could be involved in their synthesis or degradation. oup.com Computational and experimental studies have confirmed that DAPs have a significantly higher activity with D-alanine substrates compared to their L-stereoisomers. rsc.org

Lysostaphin (B13392391) (LSS) and LytM are well-characterized M23 family metalloendopeptidases that play a crucial role in the hydrolysis of Staphylococcus aureus peptidoglycan. researchgate.netresearchgate.net

Lysostaphin (LSS): Historically, lysostaphin has been defined by its potent glycyl-glycine endopeptidase activity, specifically targeting the pentaglycine (B1581309) cross-bridges that link peptide stems in the S. aureus cell wall. asm.orgnih.gov Its primary function is the hydrolysis of -Gly-|-Gly- bonds. uniprot.org

LytM: LytM, an autolysin from S. aureus, was also traditionally categorized as a glycyl-glycine endopeptidase. researchgate.netelifesciences.org However, recent comprehensive studies have revealed a more complex substrate specificity. It has been demonstrated that LytM possesses dual hydrolytic capabilities, acting as both a glycyl-glycine endopeptidase and a D-alanyl-glycine endopeptidase. researchgate.netelifesciences.orgnih.gov This means LytM can cleave not only the bonds between glycine (B1666218) residues but also the amide bond between a D-alanine residue and the first glycine of the cross-bridge. elifesciences.orgnih.gov This dual specificity distinguishes it from the more narrowly defined activity of lysostaphin. researchgate.net

Detailed Mechanistic Investigations of Enzyme-Peptide Interactions

Detailed analysis using advanced techniques like NMR spectroscopy has allowed for the precise identification of the peptide bonds (scissile bonds) cleaved by Lysostaphin and LytM in various peptidoglycan-mimicking substrates.

Lysostaphin (LSS): The preferred cleavage site for LSS is influenced by the structure of the substrate. elifesciences.org

In substrates mimicking mature, cross-linked peptidoglycan where a D-Ala is linked to the pentaglycine bridge, LSS preferentially hydrolyzes the amide bond between the first and second glycine residues (Gly1-Gly2). elifesciences.orgnih.gov

In substrates that are not cross-linked and thus lack the D-Ala-Gly structure, the primary cleavage site shifts to the bond between the second and third glycines (Gly2-Gly3). elifesciences.org Some studies using pentaglycine substrates have also reported cleavage between Gly3 and Gly4. researchgate.net

LytM: LytM exhibits broader bond specificity compared to LSS.

In cross-linked peptidoglycan fragments, LytM cleaves both the D-Ala-Gly1 bond and the Gly1-Gly2 bond. elifesciences.orgnih.govnih.gov

For certain substrates, LytM hydrolyzes both the D-Ala-Gly and Gly1-Gly2 bonds at nearly equal rates. nih.gov

Even when the glycine bridge is shortened from five to three residues, LytM retains its ability to hydrolyze both D-Ala-Gly and glycyl-glycine bonds. elifesciences.org

| Enzyme | Substrate Type | Primary Scissile Bond(s) | Reference |

|---|---|---|---|

| Lysostaphin (LSS) | Cross-linked (D-Ala-Gly-Gly...) | Gly1-Gly2 | elifesciences.org, nih.gov |

| Non-cross-linked (Gly-Gly-Gly...) | Gly2-Gly3 | elifesciences.org | |

| LytM | Cross-linked (D-Ala-Gly-Gly...) | D-Ala-Gly1 and Gly1-Gly2 | elifesciences.org, nih.gov |

| Shortened Cross-bridge (3xGly) | D-Ala-Gly and Gly-Gly | elifesciences.org |

The enzymatic activity of these peptidases is highly stereospecific. The newly identified D-alanyl-glycine endopeptidase activity of LytM is strictly specific for the D-enantiomer of alanine (B10760859). nih.gov This was confirmed in kinetic assays where a synthetic peptide containing L-alanine at the corresponding position (KLAGGGGG) was used as a negative control. nih.gov LytM showed no hydrolytic activity towards this L-alanine-containing substrate, demonstrating its precise D-enantiomer specificity. nih.gov This high degree of stereospecificity is a known characteristic of D-aminopeptidases, which show a strong preference for D-amino acids at the N-terminus of their substrates. rsc.org

Kinetic studies reveal that the structure of the peptide substrate, particularly the presence of the D-Ala-Gly cross-link, is a major determinant of catalytic efficiency for both LSS and LytM. elifesciences.orgbiorxiv.org

Lysostaphin (LSS): The rate of hydrolysis by LSS increases when D-Ala occupies the P2 position (using the Schechter and Berger nomenclature), which is the case in cross-linked D-Ala-Gly structures. elifesciences.org This highlights a preference for substrates that mimic the mature, cross-linked form of peptidoglycan. biorxiv.org In studies with substrates where glycine residues were replaced by serine, LSS activity was significantly diminished. For instance, replacing Gly3 with Serine allowed LSS to cleave the Gly1-Gly2 bond, but at a rate 30-fold slower than the unmodified substrate. nih.gov

LytM: LytM is less susceptible to substitutions in the glycine bridge compared to LSS. elifesciences.org It was able to hydrolyze peptide fragments containing serine substitutions that greatly inhibited LSS. When a substrate contained a serine at the second position of the bridge, LytM specifically cleaved the D-Ala-Gly amide bond, demonstrating its flexible substrate recognition and dual activity. elifesciences.orgnih.gov The rate of hydrolysis was only moderately lower (a factor of 4.3) compared to the all-glycine substrate. elifesciences.org This indicates that LytM's ability to target the D-Ala-Gly bond provides an advantage in acting on varied peptidoglycan structures. elifesciences.org

| Enzyme | Substrate Modification | Observed Activity / Cleavage Site | Relative Rate Compared to Unmodified Substrate | Reference |

|---|---|---|---|---|

| Lysostaphin (LSS) | Gly3 replaced by Serine | Cleaved Gly1-Gly2 bond | ~30-fold slower | nih.gov |

| LytM | Gly2 replaced by Serine | Specifically cleaved D-Ala-Gly bond | ~4.3-fold slower | elifesciences.org, nih.gov |

| Gly3 replaced by Serine | Cleaved similarly to unmodified substrate | ~1.5-fold slower | elifesciences.org |

Substrate-Level Evidence for Enzymatic Functional Roles in Biological Pathways

The functional role of a peptide within a biological system is often defined by its interactions with enzymes. For the tripeptide H-D-Ala-Gly-Gly-OH, its significance is illuminated by studying it as a substrate for various enzymes, particularly those involved in bacterial cell wall metabolism. The presence of a D-amino acid at the N-terminus provides specific recognition motifs for certain classes of peptidases, offering insights into pathways where this structure is relevant.

Detailed research into peptidoglycan (PG) hydrolases, especially from pathogenic bacteria like Staphylococcus aureus, provides compelling substrate-level evidence for the role of D-Ala-Gly linkages. nih.govnih.gov The bacterial cell wall's integrity, which is crucial for survival, is maintained by a balance of PG synthesis and hydrolysis. Enzymes that cleave specific bonds within the PG are vital for growth, cell division, and other physiological processes. nih.govnih.gov

One of the most well-documented roles for D-Ala-Gly containing structures is as a substrate for endopeptidases that modify the pentaglycine cross-bridges in S. aureus peptidoglycan. nih.govelifesciences.org These cross-bridges link adjacent peptide stems, which characteristically end in a D-Ala residue. Therefore, the D-Ala-Gly bond represents the initial linkage of this cross-bridge.

Recent studies employing nuclear magnetic resonance (NMR) spectroscopy have reassessed the substrate specificities of major S. aureus PG hydrolases, providing clear evidence of their action on D-Ala-Gly motifs. nih.govnih.gov These findings demonstrate that the enzymes' preferences for substrates containing this motif are a key determinant of their biological function.

Detailed Research Findings

Research has focused on lysostaphin-like endopeptidases (M23 family), which were previously thought to be exclusively glycyl-glycine endopeptidases. nih.govnih.gov However, more recent and detailed analyses have refined this understanding.

LytM: This S. aureus PG hydrolase has been shown to possess dual enzymatic activity. While it is a known glycyl-glycine endopeptidase, it also functions as a D-alanyl-glycine endopeptidase. nih.govnih.gov Studies using synthetic peptide fragments have confirmed that LytM can cleave the D-Ala-Gly₁ amide bond within the PG cross-bridge. nih.gov This discovery was significant because it expanded the known enzymatic capabilities of LytM and pointed to a more complex role in cell wall metabolism than previously understood. The enzyme's ability to cleave both D-Ala-Gly and Gly-Gly bonds suggests a versatile function in modifying the PG structure. nih.govelifesciences.org

Lysostaphin (LSS): This potent bacteriolytic agent also shows a strong preference for substrates that mimic the cross-linked structure of mature peptidoglycan. nih.govbiorxiv.org The presence of a D-Ala residue at the position preceding the glycine bridge (the P2 position in enzyme kinetics terminology) significantly enhances the rate of hydrolysis. biorxiv.org LSS favors cleaving the amide bond between the first and second glycine residues (Gly₁-Gly₂), and this activity is substantially increased when the substrate contains the D-Ala-Gly cross-link. nih.govbiorxiv.org This indicates that the D-Ala moiety is critical for efficient substrate recognition and catalysis by LSS, underscoring its role as a highly effective anti-staphylococcal agent. biorxiv.org

Other D-stereospecific Peptidases: Beyond the well-studied PG hydrolases, a broader class of enzymes known as D-aminopeptidases can act on peptides with N-terminal D-amino acids. nih.govjmb.or.kr For instance, the D-aminopeptidase DppA from Bacillus subtilis has been studied, although it shows poor efficiency on the specific substrate D-Ala-Gly-Gly-OH. medchemexpress.com Additionally, alpha-lytic protease (alp) from Achromobacter lyticus has been shown to cleave D-Ala-Gly peptide bonds within the context of S. aureus peptidoglycan, further highlighting this bond as a key target for bacteriolytic enzymes. nih.gov

The collective evidence from these enzymatic studies firmly places the D-Ala-Gly motif at the center of critical bacterial pathways. The specificity of enzymes like LytM and LSS for this structure provides a clear example of how substrate-level interactions define an enzyme's functional role in processes like cell wall remodeling and bacteriolysis. nih.govnih.gov

Interactive Data Tables

Table 1: Substrate Specificity of Peptidoglycan Hydrolases for D-Ala-Gly Motifs

| Enzyme | Source Organism | Substrate Mimic | Primary Cleavage Site(s) | Key Finding | Reference(s) |

| LytM | Staphylococcus aureus | Peptides with D-Ala-Gly cross-link | D-Ala-Gly₁, Gly₁-Gly₂ | Exhibits dual activity as a D-alanyl-glycine and glycyl-glycine endopeptidase. | nih.govnih.gov |

| Lysostaphin (LSS) | Staphylococcus simulans | Peptides with D-Ala-Gly cross-link | Gly₁-Gly₂ | Hydrolysis rate is significantly enhanced by the presence of the D-Ala-Gly cross-link. | nih.govbiorxiv.org |

| Alpha-lytic protease (alp) | Achromobacter lyticus | S. aureus peptidoglycan | D-Ala-Gly, Gly-Gly, MurNAc-L-Ala | Activity on the D-Ala-Gly bond is specific to the larger peptidoglycan structure. | nih.gov |

Table 2: General Enzymatic Interactions with D-Amino Acid Peptides

| Enzyme Class / Specific Enzyme | General Function | Interaction with D-Ala-Gly-Gly-OH or Similar Peptides | Biological Context | Reference(s) |

| D-aminopeptidases | Hydrolyze peptides from the N-terminus containing a D-amino acid. | Can potentially hydrolyze the D-Ala-Gly bond. | General microbial metabolism and specialized pathways. | nih.govjmb.or.kr |

| DppA | D-aminopeptidase | Shows poor hydrolytic efficiency on D-Ala-Gly-Gly-OH. | Bacillus subtilis metabolism. | medchemexpress.com |

| D-alanine-D-alanine ligase (Ddl) | Synthesizes D-Ala-D-Ala dipeptides. | Some variants show broad substrate specificity and can utilize glycine. The related MurF enzyme can use a D-Ala-Gly peptide as a substrate. | Bacterial peptidoglycan precursor synthesis. | researchgate.net |

| DD-Carboxypeptidases | Hydrolyze the terminal D-Ala from peptide stems. | Act on D-Ala-D-Ala but show varying specificity; some can catalyze transpeptidation with glycine as an acceptor. | Bacterial cell wall synthesis and modification. | pnas.orguliege.be |

Computational Chemistry and Molecular Modeling Applications

Molecular Dynamics (MD) Simulations for Peptide Conformation and Dynamics

MD simulations offer a powerful approach to model the motion and conformational landscape of peptides over time. By simulating the interactions between atoms, researchers can observe how peptides like H-D-Ala-Gly-Gly-OH fold, flex, and interact with their environment.

The conformation of a peptide is highly sensitive to its solvent environment. MD simulations with explicit solvent models have been crucial in elucidating these effects. For instance, studies on the alanine (B10760859) dipeptide show that its conformational stability is influenced by the solvent; the αR conformation is barely sampled in non-polar solvents like chloroform (B151607) (~10% population) but is stabilized by explicit interactions in polar solvents like water. upc.edu This stabilization is not merely due to the dielectric constant but arises from specific solute-solvent interactions. upc.edu

The presence of different amino acids, such as alanine and glycine (B1666218), also dictates conformational preferences. In silk-like peptides containing Ala-Gly repeating regions, the choice of organic solvent can control the conformational transition from an alpha-helical to a beta-sheet structure. nih.gov All-atom MD simulations on model peptides have been used to quantify the difference in backbone conformational entropy between alanine and glycine in the denatured state, highlighting the role of the solvent in these dynamics. pnas.org The replacement of glycine with D-alanine, as in the title compound, has been shown to stabilize proteins, an effect that is also explored through MD simulations to understand the interplay of native state interactions and unfolded state entropy. nih.gov

Table 1: Solvent Influence on Alanine Dipeptide Conformation This table illustrates the population of different conformations of the alanine dipeptide in various solvents as determined by molecular dynamics simulations.

| Solvent | αR Conformation Population | Key Observation | Reference |

| Chloroform | ~10% | Low stability in non-polar environment. | upc.edu |

| Water (TIP3P) | Significantly Higher | Stabilization due to explicit solvent interactions. | upc.edu |

| Methanol | Intermediate | Population influenced by solvent's hydrogen bonding capacity. | upc.edu |

| DMSO | Intermediate | Solvent properties dictate conformational equilibrium. | upc.edu |

The intrinsic properties of amino acid residues are fundamental determinants of peptide secondary structure. Alanine is recognized as a strong alpha-helix former, whereas glycine, with its high conformational flexibility, is considered a helix disrupter. letstalkacademy.com The substitution of glycine with alanine at internal helical positions can stabilize the helix by a significant margin, estimated to be between 0.4 to 2 kcal/mol. nih.govscirp.org This stabilization arises because alanine buries more apolar surface area upon folding and possesses a lower backbone entropy compared to glycine. pnas.orgnih.gov

Conversely, replacing alanine with glycine can make a protein less structured and more disordered. letstalkacademy.com MD simulations of a peptide model where a Gly→Ala mutation was introduced demonstrated a tangible increase in the length of the helical segment, confirming alanine's role in promoting helicity. scirp.org

The use of a D-amino acid, such as the D-alanine in H-D-Ala-Gly-Gly-OH, introduces unique structural consequences. Studies involving Gly-to-D-Ala substitutions have shown that they can be a potent strategy for enhancing protein stability, often more so than Gly-to-L-Ala substitutions, especially at specific structural locations like helical C-capping motifs. nih.gov This is because D-amino acids can adopt conformations with positive φ angles that are disfavored by L-amino acids. nih.gov The stabilizing effect is significant, with reported improvements in protein stability ranging from 0.59 to 1.87 kcal/mol for such substitutions. nih.gov

Table 2: Energetic Contribution of Alanine vs. Glycine to Helix Stability This table summarizes the stabilizing effect of substituting Glycine with Alanine in helical structures.

| Parameter | Value | Significance | Reference(s) |

| Stabilization Energy (Ala vs. Gly) | 0.4 - 2 kcal/mol | Quantifies the greater helical propensity of Alanine. | nih.gov, scirp.org |

| Conformational Entropy Change (Ala → Gly) | ~ -0.3 kcal/mol at 298 K | Glycine's higher flexibility entropically disfavors helix formation. | pnas.org |

| Stabilization from Gly → D-Ala Substitution | 0.59 - 1.87 kcal/mol | Demonstrates the significant stabilizing potential of D-Ala. | nih.gov |

Molecular Docking for Exploring Peptide-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net It is widely used to study how peptides like H-D-Ala-Gly-Gly-OH might interact with protein targets. mdpi.com

Docking simulations can identify the most likely binding pose of a peptide within a protein's active site and highlight "interaction hotspots"—residues that contribute disproportionately to the binding affinity. biorxiv.org These hotspots are crucial for rational drug design. biorxiv.org For example, in some protein-peptide interactions, specific binding pockets such as an "arginine cradle" or a hydrophobic "central patch" have been identified as key hotspots. kcl.ac.uk Fragment-based docking approaches, where individual amino acids are docked onto a protein surface, can help identify these hotspots, which are then used to design peptides with high affinity and specificity. nih.gov The accuracy of these predictions can be further assessed by running MD simulations on the docked complexes to verify their stability. nih.gov

Molecular docking is instrumental in analyzing how enzyme-substrate complexes are formed. For peptides containing a D-Ala-Gly sequence, a relevant application is the study of bacterial peptidoglycan hydrolases. Research on the enzymes LytM and lysostaphin (B13392391) from Staphylococcus aureus shows that both preferentially bind and cleave substrates containing a D-Ala-Gly cross-link, which is a key feature of the mature bacterial cell wall. nih.govelifesciences.org This indicates that the D-alanyl-glycine moiety is critical for recognition and efficient hydrolysis by these enzymes. nih.govelifesciences.org LytM, in particular, can function as a D-alanyl-glycine endopeptidase, directly cleaving the bond between D-Ala and Gly. nih.gov

Similarly, studies on D-Ala-D-Ala peptidases, which are key targets for β-lactam antibiotics, have used substrate analogues to probe enzyme specificity. uliege.benih.gov Conformational analyses of tripeptide substrates have been performed to understand the structural requirements for binding and catalysis. uliege.be These studies show that substitutions at the C-terminal positions, such as replacing D-Ala with Gly, can significantly impact substrate activity, often converting a substrate into a competitive inhibitor. uliege.beuliege.be This highlights the utility of computational analysis in understanding the precise molecular interactions that govern enzyme specificity for D-Ala containing peptides.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org For peptides, QSAR models relate physicochemical or structural descriptors of the amino acids to a measured activity, such as receptor binding or bitterness. wikipedia.orgmdpi.com

A typical QSAR study involves calculating a set of numerical descriptors for a series of related peptides and using statistical methods like multiple linear regression (MLR) to build a predictive model. mdpi.comchemmethod.com For short peptides, descriptors can be assigned to each position in the sequence. For example, in QSAR studies of bitter tripeptides, the hydrophobicity of the C-terminal amino acid and the electronic properties of the residue at the second position were found to be important determinants of bitterness. mdpi.com

In the context of drug design, QSAR has been applied to optimize ultra-short peptide agonists for the GLP-1 receptor. mdpi.com By systematically substituting amino acids (e.g., Ala-scanning) and correlating the changes in activity with structural descriptors, researchers can develop robust QSAR models. mdpi.com These models not only help in interpreting structure-activity relationships but also in predicting the activity of novel, unsynthesized peptide sequences, thereby guiding further optimization efforts. nih.gov

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the physicochemical properties of peptides, encapsulated by molecular descriptors, with their biological activities. For tripeptides like H-D-Ala-Gly-Gly-OH, QSAR models are developed to predict activities such as antioxidant potential or receptor binding affinity. nih.govnih.gov These models are built upon datasets of various tripeptides and their experimentally determined activities.

The process involves calculating a wide array of molecular descriptors that describe different aspects of the peptide's structure, including electronic, hydrophobic, steric, and topological properties. nih.gov For instance, in a QSAR study on antioxidant tripeptides, descriptors related to hydrophobicity and electronic properties of the constituent amino acids were found to be crucial for activity. nih.gov Studies have shown that the hydrophobicity of the C-terminal amino acid and the electronic properties of the amino acid at the second position are important for the activity of tripeptides. researchgate.net

Key molecular descriptors used in tripeptide QSAR studies include:

Hydrophobicity indices: These quantify the hydrophobic character of the amino acid residues.

Steric parameters: Descriptors like molecular weight and volume describe the size and shape of the peptide.

Electronic parameters: These describe the electronic properties of the amino acids, such as their electronic charge index. nih.gov

Topological descriptors: These provide information about the connectivity and shape of the molecule.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM) are then employed to build the QSAR models. nih.gov The reliability and predictive power of these models are assessed through various validation metrics. nih.govmdpi.com For example, a study on DPP IV-inhibitory tripeptides reported a model with a determination coefficient (R²) of 0.829. mdpi.com Another study on antioxidant tripeptides achieved models with R² values greater than 0.86. nih.gov

The following table provides an example of molecular descriptors that could be used in a QSAR study of tripeptides and their typical influence on biological activity, based on general findings in the literature.

| Descriptor Category | Specific Descriptor Example | Potential Influence on Biological Activity |

| Hydrophobicity | Hydrophobicity of C-terminal residue | Often a key determinant for bitterness and antioxidant activity. researchgate.net |

| Electronic | Electronic properties of the second amino acid | Can be critical for specific interactions with biological targets. researchgate.net |

| Steric | Bulkiness of N-terminal residue | Can influence binding affinity and specificity. researchgate.net |

| Constitutional | Molecular Weight | Correlates with the overall size and can impact diffusion and binding. mdpi.com |

| Topological | Wiener Index | Describes molecular branching, which can affect receptor fit. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, conformational preferences, and reactivity of peptides like H-D-Ala-Gly-Gly-OH. hilarispublisher.comacs.orgnih.gov These methods provide detailed insights at the atomic level, complementing experimental data.

By performing conformational searches and geometry optimizations, researchers can identify the most stable three-dimensional structures of the tripeptide. acs.orgacs.org These calculations can reveal intricate intramolecular hydrogen bonding networks that stabilize specific conformations. cuni.cz For instance, a systematic computational study of all 8000 possible tripeptides explored their conformational space, providing a massive dataset of low-energy structures. acs.orgnih.gov

Quantum chemical calculations can also determine various electronic properties, such as:

Frontier Molecular Orbital Energies (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The energy gap between them indicates the chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for intermolecular interactions.

Atomic Charges: Calculating the partial charges on each atom helps to understand the polarity and potential sites for electrostatic interactions.

| Calculated Property | Typical Value/Observation | Significance |

| Relative Conformational Energy | 0 - 10 kcal/mol | Determines the population of different conformers at equilibrium. acs.org |

| HOMO-LUMO Gap | 5 - 8 eV | Indicates chemical stability and resistance to electronic excitation. |

| Intramolecular H-bonds | N-H···O=C | Stabilizes folded conformations over extended ones. cuni.cz |

| Dipole Moment | 2 - 10 Debye | Reflects the overall polarity of the peptide, influencing solubility and interactions. |

Artificial Intelligence and Machine Learning Integration in Peptide Design and Analysis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research, offering powerful tools for designing and analyzing peptides with desired therapeutic properties. nih.govyoutube.commdpi.com These computational approaches can sift through the vast chemical space of possible peptide sequences to identify promising candidates for synthesis and experimental testing. nih.gov

For a peptide like H-D-Ala-Gly-Gly-OH, AI and ML can be applied in several ways:

Predicting Biological Activity: Machine learning models, such as random forests, support vector machines, and deep neural networks, can be trained on large datasets of peptides with known activities to predict the bioactivity of new sequences. researchgate.netd-nb.info These models learn complex structure-activity relationships from the data. youtube.com

De Novo Peptide Design: Generative models, a class of AI algorithms, can design entirely new peptide sequences with optimized properties. These models can be tailored to generate peptides that are predicted to have high binding affinity for a specific target, improved stability, or reduced toxicity. mdpi.com

Optimizing Peptide Properties: ML algorithms can guide the modification of existing peptides, like H-D-Ala-Gly-Gly-OH, to enhance their therapeutic potential. For example, an algorithm could suggest amino acid substitutions that are likely to increase the peptide's half-life in the body.

The general workflow for using AI/ML in peptide design involves several key steps:

Data Collection and Curation: Gathering a large dataset of peptides with reliable experimental data on the property of interest.

Feature Engineering/Representation: Converting the peptide sequences into numerical representations (descriptors) that the ML model can understand. d-nb.info

Model Training and Validation: Training an ML model on the dataset and rigorously validating its predictive performance. nih.gov

Prediction and Design: Using the trained model to predict the properties of new peptides or to generate novel sequences with desired characteristics.

The integration of AI with molecular modeling techniques like molecular dynamics simulations can further enhance the design process by providing dynamic structural information. mdpi.com

| AI/ML Application | Technique | Objective |

| Bioactivity Prediction | Deep Learning, Random Forest | Predict properties like antimicrobial, anticancer, or enzyme inhibitory activity. researchgate.netd-nb.info |

| Peptide Optimization | Genetic Algorithms, Reinforcement Learning | Systematically modify a peptide sequence to improve a specific property. |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generate novel peptide sequences with desired therapeutic profiles. mdpi.com |

Peptidomimetic Design and Advanced Peptide Analogs of H D Ala Gly Gly Oh

Design Principles for Overcoming Peptide Limitations

The transformation of a native peptide like H-D-Ala-Gly-Gly-OH into a viable therapeutic candidate necessitates a thorough understanding of its intrinsic weaknesses and the strategic application of chemical modifications to address them. The primary goals are to bolster its resistance to enzymatic degradation and to fine-tune its physicochemical properties to favor absorption and distribution within the body.

Strategies for Enhancing Proteolytic Stability

Peptides are rapidly broken down in the body by proteases, which recognize and cleave specific amide bonds. A key strategy to prevent this is to modify the peptide backbone in ways that make it unrecognizable to these enzymes. The incorporation of D-amino acids is a cornerstone of this approach. Since proteases are chiral enzymes evolved to act on L-amino acids, the presence of a D-amino acid, such as the D-Alanine in H-D-Ala-Gly-Gly-OH, already confers a degree of resistance at the N-terminus. lifetein.com.cn The peptide bonds formed by D-amino acids are not readily hydrolyzed by most common proteases. lifetein.com.cnnih.gov

Further enhancements can be achieved by substituting the Glycine (B1666218) residues. Glycine's lack of a side chain provides significant conformational flexibility, which can be a liability, making the peptide backbone more accessible to proteases. Replacing a Glycine with a D-amino acid can significantly increase stability. For instance, studies on MUC2 epitope peptides demonstrated that substituting flanking L-amino acids with D-amino acids resulted in peptides that were completely stable in human serum for extended periods. lifetein.com.cn This principle can be directly applied to H-D-Ala-Gly-Gly-OH by creating analogs such as H-D-Ala-D-Ala-Gly-OH or H-D-Ala-Gly-D-Ala-OH.

Another effective strategy is N-alkylation, specifically the methylation of the backbone amide nitrogens. This modification sterically hinders the approach of proteases without drastically altering the side-chain orientation. While this can sometimes impact receptor binding, it is a powerful tool for improving stability. rug.nl

| Modification Strategy | Example Analog of H-D-Ala-Gly-Gly-OH | Principle of Enhanced Stability | Reference |

| D-Amino Acid Substitution | H-D-Ala-D-Ala-Gly-OH | D-amino acid residues are not recognized by most proteases, preventing enzymatic cleavage. | lifetein.com.cnnih.govpnas.org |

| N-Alkylation | H-D-Ala-Sar-Gly-OH (Sarcosine is N-methylglycine) | N-alkylation of the peptide bond sterically hinders protease access. | rug.nlresearchgate.net |

| Backbone Alteration | H-D-Ala-β-Ala-Gly-OH | Incorporation of β-amino acids changes the backbone spacing, disrupting protease recognition sites. | pnas.org |

Approaches for Modulating Conformational Freedom and Bioavailability

Beyond stability, the ability of a peptide to be absorbed and reach its target—its bioavailability—is critical. This is often hindered by low lipophilicity and the inability to cross cellular membranes. Modulating the peptide's conformational freedom and physicochemical properties can address these issues. frontiersin.orgmdpi.com

Cyclization is a powerful technique to both enhance stability and improve bioavailability. mdpi.com By constraining the peptide into a more rigid conformation, cyclization can reduce the entropic penalty of binding to a receptor and can also mask polar groups, increasing lipophilicity and membrane permeability. For a small peptide like H-D-Ala-Gly-Gly-OH, cyclization could be achieved head-to-tail or by introducing side chains for linkage.

The introduction of non-proteinogenic amino acids can also be used to fine-tune conformational properties. For example, replacing a flexible Glycine with a more constrained amino acid like aminoisobutyric acid (Aib) can induce specific secondary structures, such as turns, which can be beneficial for receptor interaction and bioavailability. nih.gov

Furthermore, enhancing bioavailability can be achieved through conjugation with permeation enhancers or by using specialized delivery systems. hilarispublisher.comfrontiersin.orgresearchgate.net For instance, conjugating the peptide to a lipid moiety (lipidation) can significantly improve its ability to cross biological membranes.